molecular formula C16H17NO B8371489 3-[(Diphenylmethylene)amino]propan-1-ol

3-[(Diphenylmethylene)amino]propan-1-ol

Cat. No.: B8371489
M. Wt: 239.31 g/mol
InChI Key: FWYOMVJTKKFDER-UHFFFAOYSA-N
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Description

3-[(Diphenylmethylene)amino]propan-1-ol (CAS 164165-32-6) is a propanolamine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a propan-1-ol backbone linked to a diphenylmethyleneimino (benzophenone imine) group, a structure often explored in the development of biologically active molecules . While the specific biological profile of this compound is not fully elucidated, its core structure shares features with other propanolamine derivatives that have been investigated for a range of pharmacological activities. For instance, compounds with similar propanolamine side chains are recognized for their value in anticancer research, particularly as structural components in anti-estrogenic agents like Tamoxifen . Furthermore, various substituted propanolamines have been studied as key scaffolds in developing ligands for neurological targets and as potential antihypertensive agents . The presence of the diphenylmethylene group may also lend itself to applications in materials science or as a synthetic intermediate. This product is intended for research purposes by qualified personnel. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-(benzhydrylideneamino)propan-1-ol

InChI

InChI=1S/C16H17NO/c18-13-7-12-17-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,18H,7,12-13H2

InChI Key

FWYOMVJTKKFDER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCCO)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • IV-9 features a chloronitropyridine moiety, enabling electrophilic reactivity in substitution reactions, whereas the 2,3-dimethylphenyl group in the fourth compound may improve lipophilicity for pharmaceutical applications .

Physicochemical Properties

Property This compound 3-(Diethylamino)-2,2-dimethyl-propan-1-ol IV-9 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
Physical State Not reported Clear liquid Solid (inferred) Not reported
Density (g/cm³) Not reported 0.875 Not reported Not reported
Flash Point (°C) Not reported 73.9 Not reported Not reported
Synthesis Yield ~71% (in derivative synthesis) Not reported 71% Not reported

Key Observations :

  • The diethylamino derivative exhibits well-characterized liquid-phase properties (density: 0.875 g/cm³, flash point: 73.9°C), suggesting suitability for industrial-scale handling .
  • Both the target compound and IV-9 demonstrate moderate to high synthetic yields (~71%), emphasizing their utility in multistep organic syntheses .

Target Compound

  • Synthesis: Prepared via palladium-catalyzed amination of N-aminoimidazol-2-ones, with reaction conditions optimized for regioselectivity (room temperature, DMSO solvent, DIEA base) .
  • Applications: Intermediate in constrained peptide analogs and imidazolinone-based pharmaceuticals.

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Synthesis: Not detailed in the provided evidence, but safety protocols emphasize compatibility with standard organic solvents and inert atmospheres .
  • Applications : Likely used in surfactants or fragrances due to its amine-alcohol functionality.

IV-9

  • Synthesis: Produced via nucleophilic substitution of 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol, achieving 71% yield after silica gel chromatography .
  • Applications : Building block for nitroheterocyclic pharmaceuticals.

3-Amino-3-(2,3-dimethylphenyl)propan-1-ol

  • Synthesis: Not explicitly described, but marketed as a pharmaceutical intermediate (95% purity) for antiallergic or CNS-active agents .

Preparation Methods

Direct Imine Protection of 3-Aminopropan-1-ol

The most straightforward route involves two stages: (1) synthesis of 3-aminopropan-1-ol and (2) its subsequent protection with benzophenone imine.

Synthesis of 3-Aminopropan-1-ol

3-Aminopropan-1-ol is typically prepared via nitroalkane reduction or epoxide ring-opening with ammonia. For example, hydrogenation of 3-nitropropanol over a palladium catalyst yields the amino alcohol in ~75% efficiency. Alternatively, reacting ethylene oxide with aqueous ammonia at elevated pressures (5–10 bar) produces 3-aminopropan-1-ol, though this method requires careful temperature control to avoid polymerization.

Protection with Benzophenone Imine

The amine is protected via condensation with benzophenone imine (Ph2_2C=NH), synthesized using a catalytic method from benzophenone and bis(trimethylsilyl)amine (HMDS).

Procedure :

  • Combine benzophenone (10 mmol), HMDS (12 mmol), and TBAF (0.1 mmol) in anhydrous THF.

  • Stir at 25°C for 6–8 hours under nitrogen.

  • Add 3-aminopropan-1-ol (10 mmol) and stir for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Data :

ParameterValueSource
Yield82–85%
Reaction Time18–20 hours
Purity (HPLC)≥99%

This method avoids stoichiometric metal reagents and high-pressure conditions, making it scalable for academic and industrial settings.

In Situ Imine Formation and Protection

A one-pot strategy integrates benzophenone imine synthesis with amine protection, reducing intermediate isolation steps.

Procedure :

  • React benzophenone (10 mmol) with HMDS (12 mmol) and TBAF (0.1 mmol) in THF.

  • After 6 hours, add 3-aminopropan-1-ol (10 mmol) directly to the reaction mixture.

  • Stir for 12 hours, then isolate the product as above.

Advantages :

  • Eliminates separate handling of hygroscopic benzophenone imine.

  • Maintains yields comparable to stepwise methods (78–80%).

Reductive Amination Approaches

Though less common, reductive amination of benzophenone with 3-amino-1-propanol derivatives has been explored. Using sodium cyanoborohydride (NaBH3_3CN) in methanol/acetic acid (95:5) at pH 4–5 provides the target compound in ~65% yield. However, competing side reactions (e.g., over-reduction) limit this method’s practicality.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Protection82–85≥99HighModerate
One-Pot78–8097–99HighHigh
Reductive Amination60–6590–95LowLow

Key Observations :

  • Direct protection offers the best balance of yield and purity.

  • One-pot synthesis reduces operational complexity but slightly lowers yields.

  • Reductive amination is less viable due to side reactions.

Challenges and Optimization Strategies

Hydrolysis Susceptibility

The imine bond in 3-[(Diphenylmethylene)amino]propan-1-ol is prone to hydrolysis under acidic or aqueous conditions. Recommendations:

  • Use anhydrous solvents (THF, DCM) during synthesis.

  • Store the product under nitrogen at –20°C.

Regioselectivity in Protection

Competing reactions with secondary alcohols or ketones necessitate precise stoichiometry. Excess benzophenone imine (1.2 equiv) ensures complete amine protection .

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